molecular formula C22H27N3O5S B2485291 ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-72-4

ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2485291
CAS RN: 864925-72-4
M. Wt: 445.53
InChI Key: HEGPEFUUHQNTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves multiple steps, starting from basic building blocks like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds are then subjected to conditions that afford the formation of Schiff base compounds, characterized using spectroscopic methods such as FTIR, 1H and 13C NMR (Çolak et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of related compounds is typically characterized by X-ray crystallographic analysis. For instance, certain derivatives crystallize in the monoclinic space group P21/c, with their structure stabilized by intramolecular hydrogen bonds. These structures provide insights into the spatial arrangement of molecules and the potential for intermolecular interactions (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and its analogs includes the ability to undergo [4+2] annulation reactions, affording adducts with complete regioselectivity and excellent yields. These reactions are pivotal for the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's versatility in organic synthesis (Zhu et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of this compound in various environments and for its application in material science. Although specific data for this compound was not found, related studies on crystalline structures and molecular packing provide valuable information on how such properties might be influenced (Suresh et al., 2007).

Scientific Research Applications

Photophysical Properties

  • Spectral-Fluorescent Properties : Novel thieno[2,3-b]pyridine derivatives, including the mentioned compound, show distinct spectral-fluorescent properties. The correlation between these properties and their chemical structure has been carefully studied (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Reactivity and Applications in Synthesis

  • Reactivity with 1,3-Dicarbonyl Compounds : Ethyl 3-amino-4-carbamoylthiophene derivatives, which are structurally related to the specified compound, react with 1,3-dicarbonyl compounds, leading to the formation of various pyrimidine derivatives (Ryndina, Kadushkin, Soloveva, & Granik, 2002).

  • Application in Heterocyclic Synthesis : This compound is used as a precursor for the synthesis of diverse heterocyclic systems, showcasing its versatility in organic synthesis (Ahmed, 2003).

properties

IUPAC Name

ethyl 2-[(4-butoxybenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-3-5-12-30-15-8-6-14(7-9-15)20(27)24-21-18(19(23)26)16-10-11-25(13-17(16)31-21)22(28)29-4-2/h6-9H,3-5,10-13H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPEFUUHQNTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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